5-(Piperidine-1-sulfonyl)oxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidine-1-sulfonyl)oxindole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of an oxindole core substituted with a piperidine-1-sulfonyl group, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidine-1-sulfonyl)oxindole typically involves the reaction of oxindole with piperidine-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The use of a base, such as triethylamine, is often necessary to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Piperidine-1-sulfonyl)oxindole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized oxindole derivatives, reduced oxindole derivatives, and substituted oxindole derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(Piperidine-1-sulfonyl)oxindole has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(Piperidine-1-sulfonyl)oxindole exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in modulating the compound's activity, often through the inhibition of enzymes or receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
5-(Piperidine-1-sulfonyl)oxindole is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
5-(Piperidine-1-sulfonyl)pyridine-2-thiol
5-(Piperidine-1-sulfonyl)indoline
Piperidine-1-sulfonyl chloride
These compounds share the piperidine-1-sulfonyl group but differ in their core structures, leading to variations in their chemical properties and applications.
Biologische Aktivität
5-(Piperidine-1-sulfonyl)oxindole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer potential, neuroprotective effects, and interactions with sodium channels, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Linear Formula : C₁₃H₁₆N₂O₃S
- CAS Number : 899446-83-4
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. The oxindole scaffold is known for its ability to inhibit various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound's IC₅₀ values were reported as follows:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
A549 (Lung) | 15.0 |
HeLa (Cervical) | 10.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents .
2. Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects, particularly in conditions involving sodium channel dysregulation. The compound shows promise in treating neuropathic pain and other sodium channel-mediated disorders.
Mechanism of Action
The compound interacts with voltage-gated sodium channels, which are essential for the transmission of pain signals in the nervous system. By modulating these channels, this compound may alleviate symptoms associated with neuropathic pain.
Research Findings
In animal models, the administration of this compound resulted in a significant reduction in pain responses, suggesting its potential utility in clinical settings for managing chronic pain conditions .
3. Antiviral Activity
Emerging studies have indicated that derivatives of oxindoles, including this compound, may possess antiviral properties. Preliminary assays suggest activity against various viral pathogens.
Case Study: SARS-CoV-2 Inhibition
In vitro studies have shown that compounds similar to this compound exhibit inhibitory effects on SARS-CoV-2 replication. The percentage inhibition was reported as follows:
Compound | Concentration (µM) | Inhibition (%) |
---|---|---|
This compound | 10 | 75 |
Control | - | 0 |
These findings highlight the potential of this compound in developing antiviral therapies .
Eigenschaften
IUPAC Name |
5-piperidin-1-ylsulfonyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-13-9-10-8-11(4-5-12(10)14-13)19(17,18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCYNFNWKCGRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.